molecular formula C8H10BrN B1395264 (3-Bromo-2-methylphenyl)methanamine CAS No. 943722-02-9

(3-Bromo-2-methylphenyl)methanamine

Cat. No. B1395264
Key on ui cas rn: 943722-02-9
M. Wt: 200.08 g/mol
InChI Key: BOMWYUIURJVHSH-UHFFFAOYSA-N
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Patent
US08067408B2

Procedure details

3-Bromo-2-methylbenzamide (1.4 g) was dissolved with dry THF (15 mL) under nitrogen, then Me2S.BH3 (94%, 1.34 mL) was added slowly. After being stirred at room temperature for 1 h, the mixture was heated to 50° C. overnight. When the 3-bromo-2-methylbenzamide disappeared, methanol was added dropwise until there no more air bubble formed. 10 min later, 10% HCl was added dropwise, stirred for 1 h, and then solvent was removed. The white residue was recrystallized with iPrOH to obtain 1.1 g of the product. Yield: 35%. 1H NMR (400 MHz, DMSO-d6): δ 2.42 (s, 3 H), 4.09 (s, 2 H), 7.20 (t, J=7.8 Hz, 1 H), 7.44 (d, J1=8.0 Hz, 1 H), 7.63 (d, J1=7.6 Hz, 1 H), 8.49 (br, 3 H); 13C NMR (100 MHz, DMSO-d6): δ 18.8, 19.0, 46.1, 125.2, 127.4, 127.5, 129.0, 129.1, 132.1, 132.5, 134.7, 135.9, 136.1, 136.5; HPLC: retention time: 4.696 min; purity: 96.0%.
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
35%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([NH2:7])=O.C1COCC1.S(C)C.Cl>CO>[Br:1][C:2]1[C:3]([CH3:11])=[C:4]([CH2:5][NH2:7])[CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
BrC=1C(=C(C(=O)N)C=CC1)C
Name
Quantity
15 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=C(C(=O)N)C=CC1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After being stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
BH3 (94%, 1.34 mL) was added slowly
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 50° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
bubble
CUSTOM
Type
CUSTOM
Details
formed
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
solvent was removed
CUSTOM
Type
CUSTOM
Details
The white residue was recrystallized with iPrOH

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C(=C(C=CC1)CN)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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